![molecular formula C15H11N3O2 B5635881 4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B5635881.png)
4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole
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Description
Synthesis Analysis
The synthesis of 4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole and related compounds typically involves multi-step reactions, often starting with precursor triazole or benzodioxol compounds. For example, in the study by Afshar et al. (1987), the synthesis of a similar compound, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, was attempted through a complex synthetic route, highlighting the intricate nature of synthesizing such compounds (Afshar et al., 1987).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a planar, conjugated, and aromatic triazole system. For instance, in the synthesis of a similar triazole derivative, Xu et al. (2006) described the crystalline structure and the dihedral angles within the molecule, providing insights into the spatial arrangement of atoms in such compounds (Xu et al., 2006).
Chemical Reactions and Properties
These triazole derivatives undergo various chemical reactions, often forming complexes with metals or other organic compounds. The study by Kaczor et al. (2013) on a related triazole derivative explored its interactions with the EGFR kinase domain, demonstrating the potential for these compounds to participate in complex biochemical processes (Kaczor et al., 2013).
Physical Properties Analysis
The physical properties, such as crystalline structure and melting points, are crucial for understanding the stability and suitability of these compounds for various applications. For example, the research by Fernandes et al. (2019) on a related compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, provided insights into its crystalline structure and physical stability (Fernandes et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding characteristics, are essential for understanding the potential applications of these compounds. The study by Aouad et al. (2018) on the novel crystalline compound 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione explored its chemical properties, including tautomerism and hydrogen bonding (Aouad et al., 2018).
Future Directions
properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c1-2-11(6-13(3-1)18-8-16-17-9-18)12-4-5-14-15(7-12)20-10-19-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHLWDZKVQXLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole |
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